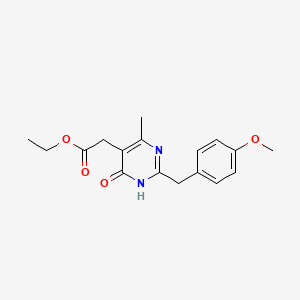
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxy group, a methyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective substitution reactions.
Attachment of the p-Methoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-: This compound lacks the ethyl ester group.
5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxyphenyl)-, ethyl ester: This compound has a phenyl group instead of a benzyl group.
Uniqueness
The presence of the ethyl ester group and the specific substitution pattern on the pyrimidine ring make 5-Pyrimidineacetic acid, 4-hydroxy-6-methyl-2-(p-methoxybenzyl)-, ethyl ester unique
Properties
CAS No. |
64677-99-2 |
|---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-methoxyphenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-16(20)10-14-11(2)18-15(19-17(14)21)9-12-5-7-13(22-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H,18,19,21) |
InChI Key |
WDCGZNLOEDYHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















